Hydrazine, [3-(hexadecylthio)phenyl]-
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Overview
Description
Hydrazine, [3-(hexadecylthio)phenyl]- is a chemical compound that belongs to the class of hydrazines. Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond. This particular compound features a phenyl group substituted with a hexadecylthio group, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine, [3-(hexadecylthio)phenyl]- typically involves the reaction of aniline with sodium nitrite in the presence of hydrogen chloride to form a diazonium salt. This intermediate is then reduced using sodium sulfite in the presence of sodium hydroxide to yield the final product .
Industrial Production Methods
Industrial production methods for hydrazine derivatives often involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific methods for producing hydrazine, [3-(hexadecylthio)phenyl]- on an industrial scale would likely follow similar principles but may involve additional steps to handle the hexadecylthio substitution.
Chemical Reactions Analysis
Types of Reactions
Hydrazine, [3-(hexadecylthio)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazones.
Substitution: The phenyl group allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Typical conditions involve controlled temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazones.
Scientific Research Applications
Hydrazine, [3-(hexadecylthio)phenyl]- has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It can be used to study the effects of hydrazine derivatives on biological systems.
Medicine: Research into its potential therapeutic applications, including its use in drug development, is ongoing.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which hydrazine, [3-(hexadecylthio)phenyl]- exerts its effects involves its interaction with molecular targets in the body. It can form hydrazones with carbonyl compounds, which can then undergo further reactions. The pathways involved include nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: A simpler hydrazine derivative with a phenyl group.
Monophenylhydrazine: Another hydrazine derivative with a single phenyl group.
Hydrazinobenzene: A hydrazine derivative with a benzene ring.
Uniqueness
Hydrazine, [3-(hexadecylthio)phenyl]- is unique due to the presence of the hexadecylthio group, which imparts distinct chemical and physical properties compared to other hydrazine derivatives .
Properties
CAS No. |
71794-34-8 |
---|---|
Molecular Formula |
C22H40N2S |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
(3-hexadecylsulfanylphenyl)hydrazine |
InChI |
InChI=1S/C22H40N2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-25-22-18-16-17-21(20-22)24-23/h16-18,20,24H,2-15,19,23H2,1H3 |
InChI Key |
FBSCEFJPVIUQBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCSC1=CC=CC(=C1)NN |
Origin of Product |
United States |
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